REACTION_SMILES
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[CH:1]1([C:4](=[O:5])[Cl:6])[CH2:2][CH2:3]1.[N+:7](=[N-:8])=[CH:9][C:10](=[O:11])[O:12][CH2:13][CH3:14]>>[CH:1]1([C:4](=[O:5])[C:9](=[N+:7]=[N-:8])[C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=[N+]=[N-])C(=O)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |